molecular formula C12H8Cl2N2O B076223 2,2'-Dichloroazoxybenzene CAS No. 13556-84-8

2,2'-Dichloroazoxybenzene

Cat. No. B076223
CAS RN: 13556-84-8
M. Wt: 267.11 g/mol
InChI Key: NKUNBLUACJUHOA-UHFFFAOYSA-N
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Description

2,2’-Dichloroazoxybenzene is a chemical compound with the linear formula C14H14N2O3 . It is a part of a collection of rare and unique chemicals .


Synthesis Analysis

The synthesis of various azoxybenzenes, including 2,2’-Dichloroazoxybenzene, can be achieved by the photoreduction of the corresponding nitrobenzene using a flow microreactor . The yield and chemoselectivity of each azoxybenzene depend on the type and position of the substituents .


Molecular Structure Analysis

The molecular structure of 2,2’-Dichloroazoxybenzene is represented by the linear formula C14H14N2O3 .


Chemical Reactions Analysis

The chemical reactions involving 2,2’-Dichloroazoxybenzene primarily involve photoreduction processes . The yield and chemoselectivity of each azoxybenzene depend on the type and position of the substituents .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2,2’-Dichloroazoxybenzene are represented by its linear formula C14H14N2O3 . More specific properties such as melting point, boiling point, and density can be found in specialized databases .

Scientific Research Applications

  • Electrochemical Reduction : 2,2'-Dichloroazoxybenzene (DOB) is formed as a primary electrolysis product in the electrochemical reduction of chloronitrobenzenes (CNBs). This process can be an effective tool for environmental remediation and synthesis of useful compounds like chlorinated azo-benzenes (Huang et al., 2019).

  • Nitrosobenzene Reduction : DOB is a stable product formed in the biologically significant reaction of nitrosobenzenes with thiols. This reaction pathway is relevant in biomedical research, especially in understanding biological reactions in alcoholic media (Montanari et al., 1999).

  • Binding Studies : 2-(4'-Hydroxybenzeneazo)benzoic acid, a related compound, is used as a probe in spectrophotometric studies for binding of drugs to proteins. This is significant in pharmaceutical sciences for understanding drug-protein interactions (Zia & Price, 1975).

  • Reduction of Chloronitrobenzenes : DOB has been produced from the reduction of chloronitrobenzenes by reducing agents like dextrose and sodium arsenite. This provides a method for synthesizing azoxy compounds, which have various applications in organic chemistry (Gaudry & Keirstead, 1949).

  • Catalytic Reactions : Iodobenzene-catalyzed reactions involving related azoxybenzenes have been studied, indicating the relevance of these compounds in synthetic chemistry and catalysis (Moroda & Togo, 2008).

Safety And Hazards

As with all chemicals, safety precautions must be taken when handling 2,2’-Dichloroazoxybenzene . Specific safety data sheets (SDS) should be referred to for detailed information .

Future Directions

The future directions of research involving 2,2’-Dichloroazoxybenzene could involve further exploration of its synthesis methods, particularly the photoreduction process . Additionally, its potential applications in various fields could be explored.

properties

IUPAC Name

(2-chlorophenyl)-(2-chlorophenyl)imino-oxidoazanium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8Cl2N2O/c13-9-5-1-3-7-11(9)15-16(17)12-8-4-2-6-10(12)14/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKUNBLUACJUHOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N=[N+](C2=CC=CC=C2Cl)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2'-Dichloroazoxybenzene

CAS RN

13556-84-8
Record name 2,2'-Dichloroazoxybenzene
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=83589
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Diazene, 1,2-bis(2-chlorophenyl)-, 1-oxide
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2,2'-dichloroazoxybenzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.033.568
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
49
Citations
H Takahashi, T Ishioka, Y Koiso… - Biological and …, 2000 - jstage.jst.go.jp
Substituted phenylazo and phenylazoxy compounds were systematically prepared and their anti-androgenic activity was measured in terms of (1) the growth-inhibiting effect on an …
Number of citations: 45 www.jstage.jst.go.jp
K Shen, S Li, DH Choi - Bulletin of the Korean Chemical Society, 2002 - koreascience.kr
2, 2'-Dichlorohydroazobenzene was prepared by selective hydrogenation of o-nitrochlorobenzene with hydrogen in the presence of 0.8% and 5% Pd/C catalyst. O-Chloroaniline was a …
Number of citations: 3 koreascience.kr
R Gaudry, KF Keirstead - Canadian Journal of Research, 1949 - cdnsciencepub.com
The reduction of seven chloronitrobenzenes to azoxy compounds by alkaline solutions of two different reducing agents, dextrose and sodium arsenite, has been studied. These two …
Number of citations: 9 cdnsciencepub.com
J Yamamoto, R Hamada, T Tsuboi - … Kaishi-Jrnl of Chemical Soc of …, 2002 - chemistry.or.jp
When each benzene solution of azoxybenzene, 2, 2'-dimethylazoxybenzene, 4, 4'-dimethylazoxybenzene, 2, 2'-dichloroazoxybenzene and 4, 4'-dichloroazoxybenzene was irradiated …
Number of citations: 2 www5.chemistry.or.jp
G Zhang, L Wang, K Shen, D Zhao… - Chemical Engineering …, 2008 - Elsevier
Pd/C catalysts doped with cerium oxide and iron oxide nanoparticles were prepared by thermal decarboxylation in the presence of cetylsulfonyl acetate, and used in the hydrogenation …
Number of citations: 29 www.sciencedirect.com
L Liu, J Chen, Q Meng, B Cao - Dyes and Pigments, 2012 - Elsevier
In this paper, 2,2′-dichlorohydrazobenzene was synthesized by the electrochemical reduction of o-chloronitrobenzene using the ion-exchange membrane method. The effects of …
Number of citations: 2 www.sciencedirect.com
PE Gagnon, KF Keirstead… - Canadian Journal of …, 1957 - cdnsciencepub.com
2-Chloronitrobenzene and 2,5-dichloronitrobenzene were reduced with sodium arsenite, dextrose, lactose, maltose, sodium hydroxide and alcohols, and potassium hydroxide and …
Number of citations: 5 cdnsciencepub.com
蒋成君, 尹红, 陈志荣 - 中国化学工程学报: 英文版, 2004 - cqvip.com
The kinetics of catalytic hydrogenation of ortho-nitrochlorobenzene to 2,2′-dichloroazoxybenzene on platinum/carbon catalyst is investigated in a slurry reactor with the temperature …
Number of citations: 5 www.cqvip.com
E Hadjoudis, A Tsoka, G Wettermark - Journal of Photochemistry, 1978 - Elsevier
… The product might be a mixture of 2-2’-dichloroazoxybenzene and 2-2’-dichloro6-… The observed transient at 510 nm comes either from a 2-2’dichloroazoxybenzene or from 2-2’-dichloro-…
Number of citations: 2 www.sciencedirect.com
BT Newbold - The Journal of Organic Chemistry, 1962 - ACS Publications
A series of substituted azobenzenes was oxidized with peracetic acid. The two isomers a- and/3-3-nitroazoxybenzene were obtained from Zrans-3-nitroazobenzene by this method. …
Number of citations: 36 pubs.acs.org

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